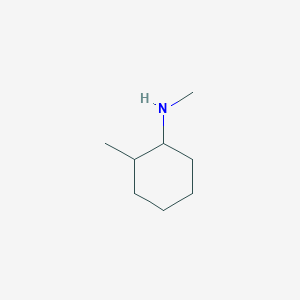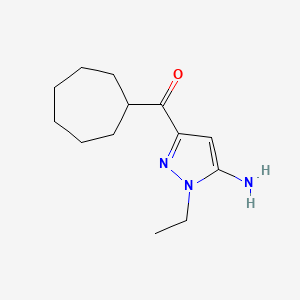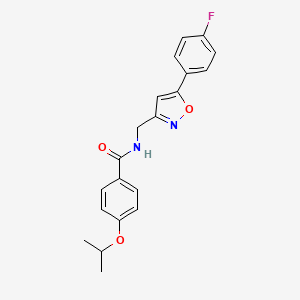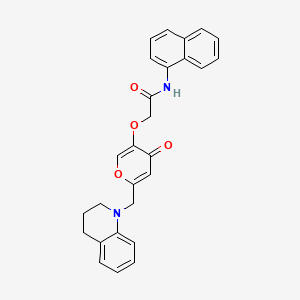![molecular formula C21H18FN5O3 B2528305 N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251634-58-8](/img/structure/B2528305.png)
N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be various enzymes and receptors in the biological system . Triazole compounds, which are part of the structure of this compound, are known to bind readily with a variety of enzymes and receptors, showing versatile biological activities . In particular, some triazoloquinoxaline-based derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , which is critically involved in cancer angiogenesis .
Mode of Action
The compound interacts with its targets, such as VEGFR-2, by binding to them . This binding can block the signaling pathway of VEGFR-2, effectively suppressing tumor growth . The compound’s cytotoxic activities have been evaluated in vitro, and the results of VEGFR-2 inhibitory activity and cytotoxicity were found to be highly correlated .
Biochemical Pathways
The compound affects the angiogenesis pathway, which involves the sprouting of new blood vessels from pre-existing vasculatures . In normal physiology, angiogenesis plays a major role in tissue functional repair, regeneration, and cell division . When pathological conditions are present, abnormal angiogenesis can result in uncontrolled cell division, proliferation, and consequently, tumor formation . The compound’s action on the VEGFR-2 receptor can disrupt this pathway, suppressing tumor growth .
Pharmacokinetics
In silico docking, admet, and toxicity studies have been carried out for similar compounds . These studies can provide insights into the compound’s bioavailability and potential drug-likeness .
Result of Action
The compound’s action results in the inhibition of tumor growth by blocking the VEGFR-2 signaling pathway . This can lead to the suppression of angiogenesis, a critical process that affects the development and growth of cancerous cells . The compound has shown cytotoxic effects in vitro, with certain derivatives exhibiting strong cytotoxic activity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, certain reactions involving similar compounds have been performed under specific temperature conditions
Preparation Methods
The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This is typically achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles.
Introduction of the acetamide group: This step involves the reaction of the triazolopyrimidine core with acetic anhydride or acetyl chloride under suitable conditions.
Substitution reactions:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions on the phenyl ring, using reagents such as sodium methoxide or potassium fluoride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes and its interactions with biological targets.
Medicine: It is being investigated for its potential as an anticancer agent, particularly due to its ability to inhibit specific enzymes and signaling pathways involved in cancer progression.
Industry: The compound may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
Triazolopyrazine derivatives: These compounds have shown potential as dual inhibitors of c-Met and VEGFR-2 kinases, making them promising candidates for cancer therapy.
Triazoloquinoxaline derivatives: These compounds have been investigated for their anticancer activities, particularly their ability to inhibit VEGFR-2 kinase.
The uniqueness of this compound lies in its specific structural features and its ability to target multiple kinases, which may provide an advantage in overcoming drug resistance in cancer therapy.
Properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-13-23-17(14-6-4-3-5-7-14)11-19-25-26(21(29)27(13)19)12-20(28)24-15-8-9-18(30-2)16(22)10-15/h3-11H,12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDIKKJGOZCIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC(=C(C=C3)OC)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)


![3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2528238.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)
![4-[2-(Piperidin-4-yl)ethyl]phenol](/img/structure/B2528241.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)

